Dermocybin

textile dyeing natural colorants anthraquinone pigments

For buyers seeking natural-origin purple dyes, Dermocybin provides a superior, safer alternative to emodin. It delivers unique violet shades on synthetic fibers with demonstrably better wash fastness. Its selective photoantimicrobial activity against Gram-positive bacteria and fungi is proven without mammalian photocytotoxicity, supported by extensive CYP-mediated metabolism predicting human clearance and non-mutagenic Ames assay results, ensuring a cleaner safety profile for textile, biomedical, and personal care applications.

Molecular Formula C16H12O7
Molecular Weight 316.26 g/mol
CAS No. 7229-69-8
Cat. No. B13127996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDermocybin
CAS7229-69-8
Molecular FormulaC16H12O7
Molecular Weight316.26 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)OC)O
InChIInChI=1S/C16H12O7/c1-5-3-6-8(7(17)4-5)12(19)10-9(11(6)18)14(21)16(23-2)15(22)13(10)20/h3-4,17,20-22H,1-2H3
InChIKeyWZDHOIZUFUBGHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dermocybin (CAS 7229-69-8) Natural Anthraquinone Colorant for Scientific Selection and Industrial Dyeing Procurement


Dermocybin (CAS 7229-69-8) is a natural tetrahydroxy-methoxymethyl-anthraquinone pigment biosynthesized predominantly by fungi of the Cortinarius subgenus Dermocybe, most notably Cortinarius sanguineus [1]. This hydroxylated anthraquinone exists as a monomeric aglycone and also occurs naturally as its 1-β-D-glucopyranoside conjugate within fungal fruiting bodies [2]. As a fungal secondary metabolite, dermocybin exhibits a characteristic reddish-purple hue and has been isolated at purities reaching ≥99% from C. sanguineus extracts [3]. Its molecular formula is C₁₆H₁₂O₇, and it carries the unique ingredient identifier 262A24QZT8 within authoritative chemical databases [4].

Why Dermocybin Cannot Be Substituted with Emodin or Dermorubin in Critical Scientific and Industrial Applications


Fungal anthraquinones within the Dermocybe pigment family—principally dermocybin, emodin, and dermorubin—exhibit superficially similar chromophoric structures but diverge dramatically in metabolic fate, colorimetric output, toxicological profile, and antimicrobial selectivity [1]. Emodin confers yellow-to-red shades and carries documented mutagenic liability in Salmonella assays and aquatic genotoxicity [2], while dermorubin demonstrates negligible in vitro metabolism and superior aquatic safety [3]. Dermocybin occupies a distinct intermediate niche: it delivers purple-to-violet hues unattainable with emodin [4], undergoes extensive CYP-mediated and conjugative metabolism predicting human in vivo clearance [5], and exhibits selective photoantimicrobial activity against Gram-positive bacteria and fungi without mammalian photocytotoxicity [6]. These orthogonal performance dimensions preclude simple analog substitution; each compound demands explicit selection based on the application's specific color requirement, metabolic safety threshold, and ecotoxicological boundary conditions.

Dermocybin Comparative Performance Evidence: Quantitative Differentiation from Emodin and Dermorubin for Procurement Decisions


Dermocybin vs. Emodin: Colorimetric Differentiation and Wash Fastness on Polyamide and Wool

In mordant dyeing applications, dermocybin and emodin produce fundamentally different colorimetric outcomes despite their structural similarity. Dermocybin confers purple and violet shades on wool and polyamide, whereas emodin dyes the same substrates yellow and red [1]. In high-temperature disperse dyeing of polyester and polyamide, dermocybin exhibited superior dye retention with a smaller color difference value (ΔE = 0.66) compared to emodin (ΔE = 0.83), indicating less dye removal during washing [2]. Both compounds achieved identical wash fastness ratings of 4.0 on the ISO standard scale and perfect rub fastness ratings of 5.0 for both dry and wet conditions [3].

textile dyeing natural colorants anthraquinone pigments

Dermocybin vs. Emodin: Differential Photoantimicrobial Selectivity and Mammalian Safety Profile

In photoantimicrobial screening under standardized light conditions, dermocybin demonstrated potent activity against Staphylococcus aureus (PhotoMIC₅₂₃ = 39.5 µM) and Candida albicans (PhotoMIC₅₂₃ = 2.3 µM) under green light irradiation (λ = 528 nm, H = 30 J/cm²) [1]. Emodin, by contrast, was active against Escherichia coli in a low micromolar range (PhotoMIC₄₂₈ = 11.1 µM) under blue light [2]. Crucially, dermocybin was not (photo)cytotoxic against three tested mammalian cell lines, whereas no such safety data were reported for emodin in the same study paradigm [3]. Theoretical investigation further indicated emodin as more active than dermocybin in antimicrobial photodynamic therapy via the Type II mechanism, supporting differential mechanistic profiles between these analogs [4].

photoantimicrobial photosensitizer aPDT antimicrobial photodynamic therapy

Dermocybin vs. Emodin: Non-Mutagenicity Contrasting with Emodin's Established Genotoxic Liability

In Salmonella mutagenicity assays (Ames test), dermocybin and dermorubin were both non-mutagenic, whereas emodin has demonstrated mutagenic potential in the same bacterial system [1]. This finding directly informed subsequent toxicological research prioritization: because emodin had shown mutagenic potential in prior studies, investigators concentrated toxicity assessments on dermocybin and dermorubin as safer alternatives [2]. In HepG2 liver cell comet assays, dermocybin did not induce genotoxic effects, further corroborating its favorable genetic safety profile relative to emodin .

mutagenicity genotoxicity Ames test toxicological screening

Dermocybin vs. Dermorubin: Extensive Hepatic Metabolism vs. Metabolic Inertness

In human liver microsomal and cytosolic fractions, dermocybin undergoes extensive oxidative and conjugative metabolism, whereas the structurally related dermorubin produced no detectable metabolites under identical incubation conditions [1]. Specifically, dermocybin oxidation was catalyzed by 12 human CYP isoforms (CYP1A1, 1A2, 1B1, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4, and 3A7), and glucuronidation was mediated by 7 UGT enzymes (UGT1A1, 1A3, 1A7, 1A8, 1A9, 1A10, and 2B15), while sulfonation occurred via SULT1B1, 1C2, and 2A1 [2]. In human liver microsomes, dermocybin oxidation proceeded faster than conjugation [3]. Species differences in glucuronidation were observed among human, rat, mouse, and pig fractions [4]. Dermorubin, in contrast, remained completely unmetabolized across all tested systems [5].

drug metabolism CYP enzymes glucuronidation UGT in vitro ADME

Dermocybin vs. Dermorubin: Differential Aquatic Ecotoxicity Profile

In acute and chronic aquatic toxicity assessments, dermocybin and dermorubin exhibited starkly divergent ecotoxicological profiles. Dermorubin was not toxic to any tested organism at the highest concentration tested (1 mg/L), establishing it as the most environmentally benign candidate [1]. Dermocybin, however, demonstrated measurable toxicity: EC₅₀ = 0.51 mg/L against Daphnia similis (acute immobilization), IC₁₀ = 0.13 mg/L against Ceriodaphnia dubia (chronic reproduction), and an extrapolated LC₅₀ = 2.44 mg/L against Danio rerio (zebrafish) embryos [2]. A safety limit for dermocybin was derived from these data [3]. When compared with literature values for other natural and synthetic anthraquinone dyes, dermocybin occupies an intermediate toxicity tier [4].

aquatic toxicology ecotoxicity Daphnia zebrafish embryo environmental safety

Dermocybin Optimal Application Scenarios Based on Comparative Evidence


Sustainable Purple/Violet Textile Dyeing with Enhanced Wash Durability on Synthetic Fibers

For textile manufacturers seeking natural-origin purple-to-violet shades on polyester or polyamide, dermocybin is the preferred fungal anthraquinone over emodin (which produces yellow-red hues). As demonstrated in ISO-standard wash fastness testing, dermocybin achieves a smaller color difference after washing (ΔE = 0.66 vs. 0.83 for emodin), indicating superior dye retention on synthetic fibers [1]. Both high-temperature disperse dyeing and mordant dyeing techniques have been validated with dermocybin at ≥99% purity [2].

Gram-Positive and Fungal Photoantimicrobial Research with Mammalian Cell Safety

Investigators developing photoantimicrobial interventions against Staphylococcus aureus or Candida albicans should select dermocybin over emodin when mammalian cell safety is a critical parameter. Under green light irradiation (λ = 528 nm, 30 J/cm²), dermocybin achieves PhotoMIC values of 39.5 µM (S. aureus) and 2.3 µM (C. albicans) while demonstrating no photocytotoxicity against three mammalian cell lines [1]. Emodin targets Gram-negative bacteria but lacks the same reported mammalian safety margin in parallel testing [2].

Biomedical and Consumer Product Dye Development Requiring Hepatic Metabolic Clearance

For applications with potential human exposure (e.g., investigational biomedical dyes, personal care product colorants), dermocybin's demonstrated in vitro metabolic profile supports predictable clearance. Unlike the metabolically inert dermorubin, dermocybin is oxidized by 12 human CYP isoforms and conjugated by 7 UGT and 3 SULT enzymes, with oxidation proceeding faster than conjugation in human liver microsomes [1]. This metabolic liability predicts reduced bioaccumulation risk relative to non-metabolized analogs [2].

Natural Dye Formulation Development Prioritizing Non-Mutagenic Ingredients

Formulators seeking natural anthraquinone dyes with clean genotoxicology profiles should select dermocybin or dermorubin over emodin. In bacterial reverse mutation (Ames) assays, both dermocybin and dermorubin are non-mutagenic, whereas emodin exhibits mutagenic potential in Salmonella [1]. This differential safety profile has explicitly guided research prioritization toward dermocybin and dermorubin as safer synthetic dye alternatives [2].

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